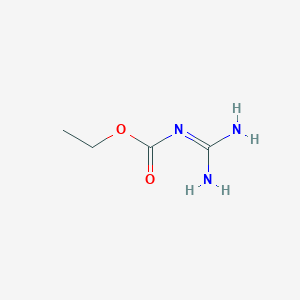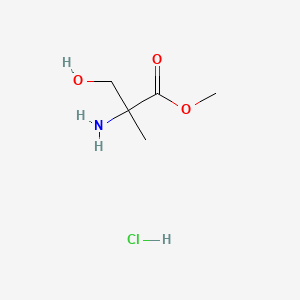
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 4-ethylphenylamine with 3-pyridinepropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential in industrial settings to produce high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-N-(4-ethylphenyl)acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide is unique due to its specific structural features, such as the presence of both a cyano group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-3-5-16(6-4-13)20-17(21)15(12-18)11-14-7-9-19-10-8-14/h3-10,15H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEDUTLKODMHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)

![5-bromo-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2619811.png)
![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)
![ethyl 1-methyl-4-[(thiophen-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2619815.png)
![N-(4-butylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2619818.png)


![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2619824.png)

![n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2619826.png)
![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)

